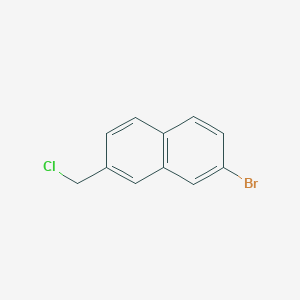

2-Bromo-7-(chloromethyl)naphthalene

Description

Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Chemical Research

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a broad class of compounds that have garnered considerable attention in chemical research. The introduction of halogen atoms onto a polycyclic aromatic framework, such as naphthalene (B1677914), significantly influences the molecule's reactivity and physical properties. This alteration of the electronic landscape of the aromatic system opens up avenues for a variety of synthetic transformations. For instance, the presence of a halogen, such as bromine or chlorine, provides a reactive handle for cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules with applications in materials science and medicinal chemistry.

Overview of Functionalized Naphthalene Scaffolds

The naphthalene scaffold, a bicyclic aromatic system, is a prevalent motif in a multitude of biologically active compounds and functional materials. The ability to introduce various functional groups at specific positions on the naphthalene ring system is crucial for fine-tuning the properties of the resulting molecules. Functionalized naphthalenes are key components in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic placement of substituents allows for the modulation of a compound's biological activity, solubility, and electronic characteristics. For example, 2,7-disubstituted naphthalenes are of particular interest due to their potential for creating materials with unique photophysical properties and as building blocks for macrocyclic structures. acs.orgresearchgate.net

Contextualizing 2-Bromo-7-(chloromethyl)naphthalene within Naphthalene Chemistry

This compound is a bifunctional molecule that embodies the synthetic versatility of halogenated naphthalenes. It features two distinct halogen atoms at positions 2 and 7 of the naphthalene core. The bromine atom, directly attached to the aromatic ring, is a versatile handle for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of substituents. The chloromethyl group, on the other hand, is a reactive benzylic halide. This functionality is susceptible to nucleophilic substitution reactions, enabling the attachment of various nucleophiles to the naphthalene scaffold via the methylene (B1212753) linker.

The distinct reactivity of the bromo and chloromethyl groups allows for selective and sequential modifications of the molecule. This orthogonality makes this compound a valuable intermediate for the synthesis of complex, highly substituted naphthalene derivatives with tailored properties for specific applications in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

The specific physicochemical and spectroscopic data for this compound are not extensively reported in publicly available literature. However, based on data for closely related compounds and predictive models, the following properties can be inferred.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Bromonaphthalene (B93597) | 2-(Chloromethyl)naphthalene | 2,7-Bis(bromomethyl)naphthalene |

| Molecular Formula | C₁₁H₈BrCl | C₁₀H₇Br | C₁₁H₉Cl | C₁₂H₁₀Br₂ |

| Molar Mass ( g/mol ) | 255.54 | 207.07 | 176.64 | 314.02 sigmaaldrich.com |

| Boiling Point (°C) | 352.8 ± 17.0 | 281-282 | 148-153 (at 14 mmHg) | Not available |

| Melting Point (°C) | Not available | 59-61 | 46-48 | 146-150 sigmaaldrich.com |

| Density (g/cm³) | 1.526 ± 0.06 | 1.499 | Not available | Not available |

Table 2: Spectroscopic Data for Naphthalene Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) |

| 2-Bromonaphthalene | 7.98 (s, 1H), 7.82-7.77 (m, 2H), 7.54-7.45 (m, 4H) chemicalbook.com | 134.8, 132.8, 129.9, 128.3, 127.8, 127.7, 126.7, 126.3, 121.5 chemicalbook.com | 3050, 1580, 1490, 870, 810, 740 chemicalbook.com |

| 2-(Chloromethyl)naphthalene | 7.85-7.81 (m, 4H), 7.51-7.47 (m, 3H), 4.75 (s, 2H) | 135.9, 133.3, 133.1, 128.6, 128.0, 127.8, 126.7, 126.4, 126.0, 46.4 | Not available |

| 1-(Chloromethyl)naphthalene (B51744) | 8.10 (d, 1H), 7.88 (d, 1H), 7.62-7.43 (m, 5H), 5.10 (s, 2H) nih.gov | 134.0, 131.4, 130.2, 128.8, 127.0, 126.3, 125.9, 125.2, 123.8, 44.5 nih.gov | Not available |

| 7-Bromo-2-naphthol | Not available | Not available | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrCl |

|---|---|

Molecular Weight |

255.54 g/mol |

IUPAC Name |

2-bromo-7-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8BrCl/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7H2 |

InChI Key |

PVZXCOXADBOUHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 7 Chloromethyl Naphthalene

Regioselective Halogenation Strategies

The precise installation of halogen atoms at specific positions on the naphthalene (B1677914) core is a significant challenge in organic synthesis. The electronic properties of the naphthalene ring system often lead to mixtures of isomers in electrophilic substitution reactions. Therefore, the development of regioselective methods is of paramount importance.

Bromination of Substituted Naphthalene Precursors

The synthesis of 2-Bromo-7-(chloromethyl)naphthalene typically involves the initial bromination of a suitable naphthalene precursor, followed by chloromethylation, or vice versa. The regioselectivity of the bromination step is highly dependent on the nature of the substituent already present on the naphthalene ring and the chosen brominating agent.

Direct bromination of naphthalene with molecular bromine (Br₂) typically yields 1-bromonaphthalene (B1665260) as the major product under kinetic control due to the higher reactivity of the α-position. Achieving substitution at the β-position (such as the 2- and 7-positions) often requires specific conditions or catalysts. The use of solid catalysts, such as montmorillonite (B579905) clay, has been explored for the polybromination of naphthalene, which can produce a variety of bromo- and polybromonaphthalenes. cardiff.ac.uk For a 7-substituted naphthalene precursor, direct bromination would likely lead to a mixture of isomers, with the position of the second bromine atom being influenced by the electronic and steric properties of the existing substituent.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, offering milder reaction conditions compared to molecular bromine. wikipedia.orgmissouri.edu It can be employed for both aromatic and benzylic brominations, the outcome of which is dependent on the reaction conditions, particularly the presence of light or radical initiators for benzylic substitution. wikipedia.orgorganic-chemistry.org For the synthesis of 2-bromo-7-substituted naphthalenes, NBS is a key reagent. In the presence of a suitable solvent system, such as nitromethane (B149229) and ethanol, NBS can effectively brominate diaryl allene (B1206475) methyl ether precursors to yield 2-bromonaphthalene (B93597) derivatives. google.com The regioselectivity of this reaction is influenced by the electronic properties of the aryl groups. google.com

A notable application of NBS is in the synthesis of 2-bromo-7-methyl-1-propyl-4-(4-methylphenyl)naphthalene from 1,1-bis(4-methylphenyl)-1-methoxy-2,3-heptadiene, showcasing the utility of NBS in constructing complex, substituted naphthalenes. google.com

Table 1: NBS-Mediated Synthesis of 2-Bromonaphthalene Derivatives

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,1-bis(4-methylphenyl)-1-methoxy-2,3-heptadiene | NBS, nitromethane, ethanol | 2-bromo-7-methyl-1-propyl-4-(4-methylphenyl)naphthalene | 58% | google.com |

Chloromethylation Approaches for Naphthalene Frameworks

The introduction of a chloromethyl group onto a naphthalene ring is a classic and effective method for functionalization. This is typically achieved through the Blanc chloromethylation reaction or a variation thereof. A common procedure for the chloromethylation of naphthalene involves reacting it with paraformaldehyde in the presence of a mixture of acids, such as glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.org This method can be adapted for the chloromethylation of 2-bromonaphthalene to introduce the chloromethyl group at the 7-position. The regioselectivity of this reaction on a substituted naphthalene would be governed by the directing effects of the bromo substituent.

Table 2: Typical Reagents for Chloromethylation of Naphthalene

| Reagent | Purpose | Reference |

|---|---|---|

| Paraformaldehyde | Source of formaldehyde | orgsyn.org |

| Concentrated Hydrochloric Acid | Source of chlorine and acid catalyst | orgsyn.org |

| Glacial Acetic Acid | Solvent | orgsyn.org |

Multi-Step Synthetic Sequences and Route Optimization

Utilization of Dihydronaphthalene Intermediates

An alternative synthetic strategy involves the use of dihydronaphthalene intermediates. These partially saturated ring systems can offer different reactivity and selectivity compared to the fully aromatic naphthalene core. A synthetic route could be envisioned where a suitably substituted dihydronaphthalene is first constructed, followed by an aromatization step to generate the final naphthalene product. Research has demonstrated the synthesis of various dihydronaphthalene derivatives, which can serve as precursors for further functionalization. nih.gov For instance, a 6-methoxy-1-tetralone (B92454) can be converted into a variety of dihydronaphthalene-containing heterocyclic compounds. nih.gov While not a direct route to this compound, this highlights the potential of using dihydronaphthalene scaffolds in the synthesis of complex naphthalene derivatives.

Ring-Opening and Functionalization Strategies

The construction of the this compound scaffold can be approached through two primary strategies: the de novo synthesis of the naphthalene ring system via ring-opening reactions or the direct functionalization of a pre-existing naphthalene core.

Modern synthetic chemistry offers innovative pathways to naphthalene derivatives starting from different cyclic precursors. One such advanced method involves a Wittig reaction-inspired, nitrogen-to-carbon transmutation of isoquinolines. This process uses an inexpensive phosphonium (B103445) ylide as a carbon source to convert the isoquinoline (B145761) skeleton into a substituted naphthalene. The key transformation proceeds through a triene intermediate formed via ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product researchgate.net. While not a direct synthesis of the target compound, this strategy represents a powerful ring-opening and formation approach to access diverse naphthalene cores that could be further functionalized.

More traditionally, the target molecule is assembled by the stepwise functionalization of a suitable naphthalene-based starting material. A logical precursor for this approach is 2-bromo-7-methylnaphthalene . The synthesis of this intermediate itself requires careful regiochemical control. Subsequently, the methyl group at the C-7 position must be selectively converted to a chloromethyl group. This transformation is typically achieved through a free-radical halogenation mechanism.

Another viable functionalization route begins with 2-bromonaphthalene . This substrate can undergo a chloromethylation reaction to introduce the -CH₂Cl group. The primary challenge in this method is controlling the position of the incoming chloromethyl group, as the bromo substituent directs electrophilic attack to specific positions on the naphthalene ring. The reaction, often employing paraformaldehyde, a catalyst, and a source of hydrogen chloride, must be optimized to favor substitution at the C-7 position over other possible isomers orgsyn.org.

A third strategy involves the regioselective functionalization of 2,7-dimethylnaphthalene . This approach would necessitate a sequence of reactions:

Selective electrophilic bromination of the aromatic ring at the C-2 position.

Selective free-radical chlorination of the methyl group at the C-7 position. The challenge lies in achieving selectivity in both steps, as the two methyl groups and multiple ring positions are available for reaction.

Methodologies for Isomer Control and Purity Enhancement

Achieving high isomeric purity is arguably the most significant challenge in the synthesis of polysubstituted naphthalenes like this compound.

Isomer Control in Synthesis:

Control over the formation of isomers begins with the very first substitution on the naphthalene ring. In electrophilic substitutions, naphthalene exhibits a preference for reaction at the C-1 (alpha) position under kinetic control (lower temperatures), while the C-2 (beta) position is favored under thermodynamic control (higher temperatures) libretexts.orgstackexchange.comchegg.com. This is because the intermediate for 1-substitution is formed faster, but the 2-substituted product is sterically less hindered and more stable stackexchange.comechemi.com. By carefully selecting the reaction temperature, one can influence the major isomer formed during the initial bromination step.

A powerful technique for achieving regioselectivity is the use of a protecting group . For example, a sulfonic acid group can be temporarily introduced at a specific position to block it from reacting. Aromatic sulfonation is a reversible reaction; the group can be introduced to direct a subsequent bromination to the desired position and then removed by heating in aqueous acid stackexchange.comechemi.com. This strategy allows for the synthesis of isomers that are not directly accessible.

Modern synthetic methods offer even more precise control. Directed C-H functionalization , using a directing group attached to the naphthalene core, can guide a metal catalyst to activate a specific C-H bond for functionalization nih.govrsc.org. This approach provides a high degree of regioselectivity, enabling the synthesis of complex substitution patterns that are difficult to obtain through classical electrophilic substitution. Furthermore, in precursors containing two similar but electronically distinct reactive sites, such as 1,7-dibromonaphthalene, selective functionalization can be achieved by choosing different reaction types. For instance, transition metal-catalyzed cross-coupling reactions may occur preferentially at the less hindered C-7 position, while bromine-lithium exchange can be selective for the C-1 position nih.gov.

Purity Enhancement Methodologies:

Following synthesis, the crude product is often a mixture of isomers that must be separated.

Melt Crystallization: This technique is highly effective for separating isomers that have significantly different melting points. The process involves partially melting the crude solid mixture and then slowly cooling it to allow the higher-melting point isomer to crystallize, leaving the impurities and other isomers in the remaining liquid (melt) phase researchgate.net.

Chromatography: Column chromatography is a standard laboratory technique for purification. For particularly challenging separations of isomers with very similar polarities, more advanced methods like High-Speed Counter-Current Chromatography (HSCCC) can be employed. HSCCC is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents, minimizing sample loss and degradation nih.gov.

Derivatization: If isomers prove inseparable, a potential strategy involves converting the mixture into a new class of derivatives that may have more distinct physical properties. For example, aldehydes that are difficult to separate can be oxidized to carboxylic acids or reduced to alcohols, separated in this new form, and then converted back to the desired aldehyde researchgate.net. A similar strategy could be applied to chloromethyl isomers by converting them to alcohols or other derivatives that are more amenable to separation.

| Method | Principle | Applicability | Advantages | Limitations |

|---|---|---|---|---|

| Melt Crystallization | Difference in melting points | Crystalline solids with distinct melting points researchgate.net | Solvent-free, scalable | Ineffective for eutectic-forming mixtures or oily products |

| Column Chromatography | Differential adsorption on a solid phase | Most organic compounds | Widely applicable, good resolution | Requires solvents, can be slow, potential for sample loss |

| HSCCC | Liquid-liquid partitioning | Isomers with slight polarity differences nih.gov | High recovery, no irreversible adsorption | Requires specialized equipment |

| Derivatization | Chemical modification to alter physical properties researchgate.net | Mixtures of inseparable isomers | Enables separation of otherwise difficult mixtures | Requires additional reaction steps (protection/deprotection) |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Bromo 7 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions at Halogenated Centers

The presence of two different halogen atoms, one on the aromatic ring and one on the methyl substituent, allows for selective nucleophilic substitution reactions.

Reactivity of the Chloromethyl Group

The chloromethyl group at the 7-position of the naphthalene (B1677914) ring is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions (SN2 type). The chlorine atom can be readily displaced by a variety of nucleophiles. For instance, it can react with anilines in the presence of a base like potassium carbonate to form N-substituted aminomethylnaphthalenes. derpharmachemica.com The enhanced reactivity of this position is attributed to the stabilization of the transition state by the adjacent naphthalene ring.

A general procedure for the synthesis of derivatives from 1-chloromethyl naphthalene involves refluxing it with an aniline (B41778) and potassium carbonate for an extended period. derpharmachemica.com This methodology can be applied to 2-Bromo-7-(chloromethyl)naphthalene to generate a library of derivatives with potential applications in various fields of chemistry.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the naphthalene core at the 2-position is an aryl halide. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the strength of the C(sp²)–Br bond and the electron-rich nature of the aromatic ring. However, under specific conditions, such as the presence of a strong base or a transition metal catalyst, this bromine atom can be substituted. The presence of a halogen on the naphthalene ring provides a handle for further functionalization, making these compounds valuable starting materials in synthetic chemistry. dergipark.org.tr

Competitive Pathways and Selectivity Considerations

Given the two distinct halogenated sites, competitive reactions are a key consideration when designing synthetic strategies involving this compound. The significant difference in reactivity between the benzylic chloride and the aryl bromide allows for a high degree of selectivity. Nucleophilic substitution will preferentially occur at the more reactive chloromethyl group under milder conditions. To achieve substitution at the aryl bromide position, more forcing conditions or specific catalytic systems are typically required. This differential reactivity allows for a stepwise functionalization of the molecule, enabling the synthesis of complex, selectively substituted naphthalene derivatives.

Electrophilic Aromatic Substitution on the Naphthalene Core

Naphthalene and its derivatives are more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the lower loss of stabilization energy in the formation of the intermediate carbocation. libretexts.org The substitution pattern on the naphthalene ring is influenced by both the existing substituents and the reaction conditions. libretexts.orgyoutube.com

In this compound, the bromine atom is a deactivating but ortho-, para-directing group, while the chloromethyl group is a weakly deactivating and ortho-, para-directing group. The directing effects of these substituents will influence the position of incoming electrophiles. For instance, in Friedel-Crafts acylation of substituted naphthalenes, the choice of solvent can significantly impact the product distribution. stackexchange.com Generally, electrophilic attack is favored at the alpha-position (1, 4, 5, 8) over the beta-position (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. libretexts.org However, the interplay of the electronic and steric effects of the existing bromo and chloromethyl groups will ultimately determine the regioselectivity of the reaction.

Oxidative and Reductive Transformations

The naphthalene ring system can undergo both oxidation and reduction reactions. researchgate.net The oxidation of naphthalene derivatives can lead to the formation of naphthoquinones, which are important compounds in various chemical and biological processes. researchgate.netresearchgate.net The conditions for oxidation can vary, including the use of catalysts like ruthenium complexes or electrochemical methods. researchgate.net

Reduction of the naphthalene core can also be achieved. Catalytic hydrogenation can reduce the naphthalene ring to tetralin or decalin derivatives. researchgate.net The substitution pattern on the naphthalene ring can influence the regioselectivity of the hydrogenation, with the unsubstituted ring often being preferentially reduced. researchgate.net Chemical reduction methods, such as the Birch reduction using alkali metals in liquid ammonia, can also be employed to form dihydronaphthalene derivatives. researchgate.netresearchgate.net The specific products obtained from both oxidation and reduction reactions will depend on the reagents and conditions used.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

The aryl bromide moiety in this compound is an excellent handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a diverse array of functional groups at the 2-position of the naphthalene ring, significantly expanding the synthetic utility of this compound. The development of transition-metal-catalyzed reactions has provided efficient methods for creating complex molecular architectures from halogenated aromatic starting materials. rsc.org

A study reports a transition metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974), highlighting the ongoing efforts to develop more sustainable and cost-effective synthetic methods. dergipark.org.trresearchgate.net

Palladium-Catalyzed C-C and C-Heteroatom Bond Formation

Palladium catalysis has become an indispensable tool in modern organic synthesis, and this compound is an excellent substrate for a variety of these transformations. The presence of both an aryl bromide and a benzylic chloride allows for selective and sequential reactions.

Cross-Coupling Methodologies

The carbon-bromine bond at the 2-position of the naphthalene ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of functionalized naphthalene derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For instance, 2-bromonaphthalene (B93597) can be coupled with phenylboronic acid in the presence of a palladium catalyst to yield 2-phenylnaphthalene. researchgate.netresearchgate.net While specific examples with this compound are not prevalent in the literature, the reactivity of the C-Br bond is expected to be similar. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a base. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. gold-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. gold-chemistry.orgwikipedia.orglibretexts.org The coupling of 2-bromonaphthalene with a terminal alkyne, such as phenylacetylene, would yield a 2-(phenylethynyl)naphthalene derivative. youtube.com The mild reaction conditions make it a valuable tool for the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Both primary and secondary amines can be used, offering a direct route to N-arylated naphthalene derivatives. wikipedia.orgresearchgate.net The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. capes.gov.br

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 2-Bromonaphthalene Derivatives

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 2-Bromonaphthalene, Arylboronic acid | Pd(OAc)₂, Base | 2-Arynaphthalene |

| Sonogashira | 2-Bromonaphthalene, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynylnaphthalene |

| Buchwald-Hartwig | 2-Bromonaphthalene, Amine | Pd catalyst, Ligand, Base | 2-Aminonaphthalene derivative |

Dearomatization Reactions via Palladium Intermediates

A fascinating and less conventional transformation involving palladium catalysis is the dearomatization of the naphthalene ring system. This process converts the flat, aromatic scaffold into a three-dimensional structure, opening avenues to novel molecular frameworks. nih.gov These reactions often proceed through the formation of a π-allylpalladium intermediate.

Studies on chloromethylnaphthalene derivatives have shown that in the presence of a palladium(0) catalyst, these compounds can react with various nucleophiles to yield dearomatized products. nih.gov For example, the reaction of 1-(chloromethyl)naphthalene (B51744) with a nucleophile can lead to the formation of a 1,4-dihydronaphthalene (B28168) derivative. This transformation is believed to proceed via oxidative addition of the C-Cl bond to the palladium(0) center, followed by the formation of an η³-benzylpalladium intermediate which is then attacked by the nucleophile.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic compounds. researchgate.net While specific C-H functionalization studies on this compound are scarce, research on related naphthalene derivatives provides valuable insights. nih.govresearchgate.net

For example, palladium-catalyzed C-H functionalization of naphthalenes has been achieved at various positions, depending on the directing group and reaction conditions. rsc.org The development of new catalytic systems continues to expand the scope of these reactions, allowing for the introduction of a wide range of functional groups. researchgate.net

Mechanistic Aspects of Metal-Catalyzed Processes

The mechanisms of palladium-catalyzed reactions are often complex, involving a series of well-defined elementary steps. The catalytic cycle for cross-coupling reactions generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting into the C-Br bond to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., from the boronic acid in Suzuki coupling) transfers its organic group to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

In the case of dearomatization reactions of chloromethylnaphthalenes, computational studies have provided detailed mechanistic insights. Density Functional Theory (DFT) calculations have supported the formation of η³-benzylpalladium intermediates and have been used to rationalize the observed regioselectivity of nucleophilic attack.

Halogen Exchange Reactions and Their Synthetic Implications

Halogen exchange reactions provide a means to replace one halogen atom with another, which can be a synthetically useful transformation to modulate the reactivity of the substrate for subsequent reactions. For aryl halides, these reactions are typically mediated by a metal catalyst.

The bromine atom in this compound can potentially be exchanged for another halogen, such as iodine or chlorine. For example, the Finkelstein reaction, while traditionally used for alkyl halides, can be adapted for aryl halides using metal catalysts. The conversion of an aryl bromide to an aryl iodide can be advantageous as aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions. Conversely, replacing the bromine with a less reactive chlorine atom could allow for selective reactions at the chloromethyl position. Reagents like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) are common sources of electrophilic halogens and can be used in these transformations. organic-chemistry.org

Table 2: Potential Halogen Exchange Reactions

| Starting Material | Reagent | Potential Product | Synthetic Implication |

| This compound | NaI, Catalyst | 2-Iodo-7-(chloromethyl)naphthalene | Increased reactivity in cross-coupling |

| This compound | CuCl, Catalyst | 2,7-Dichloronaphthalene (potential for exchange at both positions) | Altered reactivity profile |

Synthetic Utility of 2 Bromo 7 Chloromethyl Naphthalene As a Versatile Building Block

Precursor in the Synthesis of Complex Naphthalene (B1677914) Architectures

The rigid and well-defined geometry of the naphthalene scaffold makes 2-Bromo-7-(chloromethyl)naphthalene an excellent starting point for the synthesis of complex, multi-dimensional molecular architectures. The bromine and chloromethyl groups serve as reactive handles that can be independently addressed to build larger, more intricate structures.

While direct examples for this compound are not extensively documented, its utility can be inferred from the application of similarly functionalized naphthalenes. For instance, related compounds like 2,3,6,7-tetrakis(bromomethyl)naphthalene (B14133293) have been successfully employed as building blocks for constructing various functional architectures, including triple-layered [2.2]naphthalenophanes and other complex cyclophanes. nih.gov The bromine atoms in such compounds are readily substituted by nucleophiles, providing a pathway to elaborate molecular designs. nih.gov

The 2,7-disubstitution pattern of this compound provides a linear and rigid spacer, which is a desirable feature for creating well-defined supramolecular structures and complex aromatic systems. The chloromethyl group can readily undergo nucleophilic substitution, while the bromo group is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled assembly of complex naphthalene-based architectures.

Role in the Development of Functional Organic Materials

The development of advanced organic materials with tailored electronic, optical, and mechanical properties is a major focus of modern chemistry. Aryl halides and benzyl (B1604629) halides are key intermediates in the synthesis of these materials. This compound, possessing both functionalities, is a valuable precursor for creating functional organic materials.

The naphthalene core itself imparts useful photophysical properties, including fluorescence, making it a desirable component in organic light-emitting diodes (OLEDs), molecular sensors, and fluorescent probes. The bromo and chloromethyl groups allow for the attachment of other functional moieties to tune these properties. For example, by using cross-coupling reactions at the bromo position and nucleophilic substitution at the chloromethyl position, it is possible to attach chromophores, redox-active units, or liquid crystalline moieties.

The utility of multi-functionalized naphthalenes is well-established. As an example, 2,3,6,7-tetrakis(bromomethyl)naphthalene has been used as a spacer to create molecular tweezers containing tetrathiafulvalene (B1198394) (TTF) units, which are known for their electron-donating properties and are used in materials science. nih.gov This demonstrates the principle of using a naphthalene core to organize functional groups in space to achieve specific properties. Similarly, this compound can serve as a rigid scaffold to link electron-donating and electron-accepting groups, creating molecules with interesting charge-transfer characteristics for applications in organic electronics.

Intermediate in the Preparation of Diverse Chemical Libraries

Chemical libraries, which are large collections of distinct but structurally related compounds, are essential tools in drug discovery and materials science. The synthesis of these libraries often relies on building blocks that have multiple points of diversification. This compound is an excellent candidate for this purpose due to its two chemically distinct reactive sites.

The differential reactivity of the chloromethyl group and the bromo group allows for a selective and stepwise functionalization. The chloromethyl group, being a benzylic halide, is significantly more reactive towards nucleophiles than the aryl bromide. This allows for an initial reaction with a library of nucleophiles (e.g., amines, thiols, alcohols, carboxylates) to create a first set of intermediates. Each of these intermediates still contains the bromo group, which can then be subjected to a second diversification step using various transition metal-catalyzed cross-coupling reactions.

This two-step diversification strategy can rapidly generate a large and diverse library of 2,7-disubstituted naphthalene derivatives from a single starting material. The existence of a halogen on the aromatic ring provides a crucial opportunity for further derivatization, making such compounds key starting materials in synthetic chemistry. dergipark.org.tr This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for screening for compounds with desired properties.

| Reaction Site | Type of Reaction | Potential Reagents/Catalysts |

| -CH₂Cl | Nucleophilic Substitution | Amines, Thiols, Alcohols, Phenols, Carboxylates |

| -Br | Suzuki Coupling | Boronic acids/esters, Pd catalyst |

| -Br | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst |

| -Br | Heck Coupling | Alkenes, Pd catalyst |

| -Br | Buchwald-Hartwig Amination | Amines, Pd catalyst |

| -Br | Stille Coupling | Organostannanes, Pd catalyst |

| -Br | Cyanation | Cyanide salts, Pd or Cu catalyst |

This table illustrates the potential for creating diverse chemical libraries from this compound.

Contributions to Advanced Organic Synthesis Methodologies

The synthesis of specifically substituted naphthalenes like this compound itself involves advanced organic synthesis methodologies. The regioselective introduction of two different functional groups onto the naphthalene core at specific positions is a synthetic challenge that requires sophisticated strategies.

The synthesis of bromonaphthalenes can be achieved through various methods, including direct bromination or via Sandmeyer reactions on aminonaphthalenes. orgsyn.orgsciencemadness.org However, direct bromination of naphthalene often leads to a mixture of isomers, with the 1-bromo product being kinetically favored. sciencemadness.org Achieving 2-substitution often requires specific conditions or starting materials. One advanced technique involves the use of a sulfonic acid group as both a protecting and activating group to direct substitution and enhance yields in Sandmeyer reactions, a method used for the large-scale preparation of 2-bromonaphthalene (B93597). mdpi.com Another approach is the isomerization of 1-bromonaphthalene (B1665260) to the more thermodynamically stable 2-bromonaphthalene over catalysts like zeolites. sciencemadness.org

The introduction of the chloromethyl group can be accomplished via chloromethylation reactions, for instance, using paraformaldehyde and hydrochloric acid with a catalyst like phosphoric acid. orgsyn.org

Furthermore, the development of transition metal-free synthetic routes is a significant area of modern organic chemistry. A novel, efficient, and metal-free method has been reported for the synthesis of the related compound 2-bromo-3-(bromomethyl)naphthalene (B8671974). dergipark.org.tr This multi-step synthesis proceeds through the formation and subsequent ring-opening of a cyclopropane (B1198618) intermediate, offering a modular, low-cost, and rapid approach that could potentially be adapted for the synthesis of other isomers like this compound. dergipark.org.trsigmaaldrich.com Such methodologies contribute to the broader field of organic synthesis by providing new ways to access valuable building blocks.

Mechanistic Investigations and Computational Chemical Studies

Reaction Pathway Elucidation through Experimental and Theoretical Approaches

The elucidation of reaction pathways for molecules like 2-Bromo-7-(chloromethyl)naphthalene involves a synergistic combination of experimental techniques and theoretical calculations. While experimental observations provide tangible outcomes of a reaction, computational chemistry offers a molecular-level understanding of the processes involved. Theoretical approaches can map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies, thereby providing a detailed narrative of how reactants are converted into products. For complex organic molecules, understanding the interplay of different functional groups, such as the bromo and chloromethyl substituents on the naphthalene (B1677914) core, is crucial for predicting reaction outcomes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for investigating the electronic structure and inherent reactivity of this compound. These calculations provide a quantitative description of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other properties. mdpi.com For this compound, DFT calculations can be employed to determine key molecular-level descriptors such as atomic charges and molecular orbital energy levels. mdpi.com These descriptors are fundamental to understanding the molecule's stability and the reactivity of its different sites. mdpi.com The B3LYP functional, a common hybrid functional in DFT, is often used for such calculations. icm.edu.pl

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org For substituted naphthalenes, the nature and energy of these frontier orbitals are influenced by the attached functional groups. rsc.org FMO analysis can predict how this compound will interact with other reagents, providing insights into its reaction mechanisms. wikipedia.org The delocalized nature of molecular orbitals in larger systems can sometimes complicate the direct application of FMO theory, but it remains a valuable conceptual tool. nih.gov

Prediction of Novel Reactivity and Selectivity

The insights gained from computational studies can be leveraged to predict new and potentially useful reactions and to understand the factors that control selectivity (chemo-, regio-, and stereoselectivity). By analyzing the electronic and steric properties of this compound, chemists can hypothesize how it might react under different conditions or with various reagents. For instance, FMO and NBO analyses can suggest which parts of the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the design of new synthetic transformations. nih.govmaterialsciencejournal.org

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be mapped out.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of 2-bromo-7-(chloromethyl)naphthalene is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. The naphthalene (B1677914) ring possesses six aromatic protons, and their chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and chloromethyl substituents.

Based on data from related compounds like 2-bromonaphthalene (B93597) and 2-(chloromethyl)naphthalene, the aromatic protons are expected to resonate in the range of 7.5-8.0 ppm. chemicalbook.com The protons on the naphthalene ring will likely appear as a series of doublets and multiplets due to spin-spin coupling between adjacent non-equivalent protons. The proton on the carbon adjacent to the bromine atom (C1) and the proton on the carbon adjacent to the chloromethyl group (C8) are expected to be the most deshielded.

The most characteristic signal in the ¹H NMR spectrum would be that of the chloromethyl (-CH₂Cl) protons. This signal is predicted to appear as a singlet in the range of 4.5-5.0 ppm, a region typical for benzylic protons attached to an electronegative atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.0 | m |

| -CH₂Cl | 4.5 - 5.0 | s |

| s = singlet, m = multiplet |

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct carbon signals are expected.

The carbon atoms of the naphthalene ring will resonate in the aromatic region, typically between 120 and 140 ppm. The carbons directly bonded to the bromine (C2) and the chloromethyl group (C7) will have their chemical shifts significantly influenced. The C-Br bond is expected to shift the C2 signal to approximately 120-125 ppm, while the C7 carbon, attached to the chloromethyl group, will also experience a downfield shift. The quaternary carbons of the naphthalene ring will likely appear in the 130-140 ppm range.

The carbon of the chloromethyl group (-CH₂Cl) is anticipated to have a chemical shift in the range of 45-50 ppm, which is characteristic for a carbon atom in this chemical environment. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-CH₂Cl | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| Aromatic Quaternary C | 130 - 140 |

| -CH₂Cl | 45 - 50 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the naphthalene ring, the C-Br bond, and the C-Cl bond.

Aromatic C-H stretching: Strong to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aromatic C=C stretching: Several sharp, medium to strong bands will appear in the 1400-1600 cm⁻¹ region, which are characteristic of the naphthalene ring system.

C-Cl stretching: A strong band is anticipated in the 600-800 cm⁻¹ region, corresponding to the chloromethyl group.

C-Br stretching: A medium to strong band is expected in the 500-650 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by the vibrations of the naphthalene ring system, which are highly Raman active due to their polarizability.

Naphthalene Ring Breathing Modes: Strong, sharp bands are predicted in the 1300-1400 cm⁻¹ and 700-800 cm⁻¹ regions, which are characteristic of the symmetric vibrations of the fused aromatic rings.

C-Br and C-Cl Stretching: The C-Br and C-Cl stretching vibrations are also Raman active and would appear in the lower frequency region of the spectrum, complementing the FT-IR data.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Strong |

| C-Br Stretch | 500 - 650 | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 254 and 256, with an additional peak at m/z 258. This characteristic isotopic pattern is due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation pattern would likely involve the loss of the halogen atoms and the chloromethyl group. Key fragmentation pathways would include:

Loss of a chlorine atom: [M-Cl]⁺, resulting in a prominent peak at m/z 219 and 221.

Loss of a bromine atom: [M-Br]⁺, leading to a peak at m/z 175.

Loss of the chloromethyl radical: [M-CH₂Cl]⁺, which would give a significant peak at m/z 205 and 207.

Formation of the naphthylmethyl cation: A base peak at m/z 141, corresponding to the [C₁₁H₈]⁺ fragment, is highly probable due to the stability of the naphthylmethyl cation. nih.gov

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 254/256/258 | [M]⁺ (Molecular Ion) |

| 219/221 | [M-Cl]⁺ |

| 205/207 | [M-CH₂Cl]⁺ |

| 175 | [M-Br]⁺ |

| 141 | [C₁₁H₈]⁺ (Base Peak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical tool used to study the electronic transitions within a molecule. For aromatic compounds like naphthalene and its derivatives, the absorption of UV-Vis light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions. researchgate.net The introduction of substituents, such as bromo and chloromethyl groups, can significantly influence the position and intensity of these absorption bands. The specific substitution pattern on the naphthalene ring affects the electronic distribution and, consequently, the energy of the electronic transitions. ias.ac.in

In a general sense, the UV-Vis spectra of naphthalene derivatives are characterized by distinct absorption bands. researchgate.net For instance, studies on various naphthalene derivatives have shown common electronic π* ← π transitions. aanda.org The absorption profiles of substituted naphthalenes can be compared to understand the influence of different functional groups. aanda.org Research on heavily substituted naphthalene derivatives has provided insights into their electronic absorption bands, which are assigned to S3 ← S0 transitions involving electron promotion within the π aromatic orbitals of the naphthalene chromophore. aanda.org

The UV-Vis absorption spectrum of a similar compound, 2-bromonaphthalene, has been documented and is available in the NIST Chemistry WebBook. nist.govnist.gov The study of various naphthalene derivatives reveals that their UV-Vis absorption spectra typically show strong absorption maxima with vibrational fine structures. acs.org For example, a study on perylene, terrylene, and quaterrylene (B86737) diimides, which are larger aromatic systems, demonstrated progressively bathochromically shifted absorption with increasing system size. acs.org

A qualitative understanding of the effect of substitution on the light absorption of naphthalene can be gained from studies on α- and β-monosubstituted naphthalene derivatives. ias.ac.in These studies have shown that the position of the substituent significantly impacts the polarization of the longest wavelength absorption band. ias.ac.in

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H8BrCl | |

| Molar Mass | 255.54 g/mol | |

| Density | 1.526 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 352.8 ± 17.0 °C (Predicted) |

X-ray Crystallography for Solid-State Structural Determination (where applicable to related compounds)

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure for this compound was not found in the provided search results, the application of X-ray crystallography to related brominated naphthalene compounds offers significant insights into the expected solid-state structure.

For example, X-ray diffraction has been used to confirm the structures of various polybrominated naphthalenes, such as 1,3,5,7-tetrabromonaphthalene and 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk These studies provide precise data on the geometry of the naphthalene core and the positions of the bromine substituents.

Furthermore, single-crystal X-ray diffraction studies on complex rylene dyes derived from naphthalene precursors have revealed detailed information about their molecular packing in the solid state. acs.orgacs.org These analyses are critical for understanding and predicting the material's properties, such as its tendency for aggregation and its performance in electronic devices. acs.org

The crystallization of naphthalene dioxygenase, an enzyme involved in the degradation of naphthalene, has also been studied using X-ray diffraction, highlighting the technique's applicability to large biomolecules containing naphthalene moieties. nih.gov

Given the crystalline nature of many naphthalene derivatives, it is highly probable that this compound can be crystallized and its structure determined by X-ray diffraction. Such a study would provide definitive data on the intramolecular geometry, including the C-Br and C-Cl bond lengths and the orientation of the chloromethyl group relative to the naphthalene plane. It would also reveal the intermolecular packing arrangement in the crystal lattice, which is influenced by non-covalent interactions such as halogen bonding and π-π stacking. This information is fundamental for the rational design of new materials with desired properties.

Emerging Research Frontiers and Future Perspectives

Development of Greener Synthetic Routes

The pursuit of environmentally benign chemical processes has led to significant research into greener synthetic routes for naphthalene (B1677914) derivatives. Traditional methods for producing functionalized naphthalenes, such as chloromethylation, often rely on harsh reagents and can produce complex mixtures of products, including isomers and di-substituted byproducts. google.comorgsyn.org Modern approaches seek to overcome these limitations by employing methodologies that are more atom-economical, use less hazardous materials, and are more efficient.

A notable advancement is the development of metal-free synthetic approaches. For instance, an efficient, low-cost, and rapid four-step synthesis for 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported starting from naphthalene. dergipark.org.trresearchgate.netbohrium.com This method involves a Birch reduction, in-situ generation of dichlorocarbene, and a subsequent cyclopropane (B1198618) ring-opening, avoiding the use of transition metal catalysts. dergipark.org.trresearchgate.netbohrium.com This approach is modular and can be adapted for various naphthalene building blocks. dergipark.org.trresearchgate.net

Another green strategy is the use of mechanochemistry, which minimizes or eliminates the need for solvents. The bromination of naphthalene has been successfully demonstrated using a twin-screw extruder, a form of continuous mechanochemical synthesis. researchgate.net In this process, naphthalene is reacted with a solid brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a recyclable zeolite catalyst. researchgate.net This solvent-free method showcases high catalytic activity and represents a significant step towards more sustainable manufacturing processes. researchgate.net

| Method | Starting Material | Key Reagents/Conditions | Key Advantages | Reference(s) |

| Traditional Chloromethylation | Naphthalene | Paraformaldehyde, HCl, Acetic Acid, Phosphoric Acid | Established method | orgsyn.org |

| Metal-Free Synthesis | Naphthalene | Birch reduction, Chloroform, t-BuOK, Br₂ | Metal-free, low cost, high yield, modular | dergipark.org.tr, researchgate.net, bohrium.com |

| Mechanochemical Bromination | Naphthalene | DBDMH, Zeolite Catalyst, Ball Mill/Extruder | Solvent-free, continuous process potential, recyclable catalyst | researchgate.net |

| Skeletal Editing | Isoquinolines | Phosphonium (B103445) ylide | Novel transmutation, inexpensive carbon source | nih.gov, nih.gov |

Exploration of Unconventional Reactivity Patterns

Beyond improving existing synthetic methods, researchers are actively exploring novel ways to manipulate the naphthalene core, leading to the discovery of unconventional reactivity patterns. These new transformations enable the construction of complex molecular architectures that were previously difficult to access.

One of the most significant areas of exploration is the dearomatization of naphthalene derivatives. Dearomatic reactions convert flat, aromatic systems into three-dimensional alicyclic structures, greatly expanding structural diversity. rsc.org For example, palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles can yield either ortho- or para-substituted dearomatized products. rsc.org The regioselectivity of this transformation is controlled by the choice of phosphine (B1218219) ligand, a phenomenon that has been rationalized through detailed computational studies. rsc.org Similarly, the palladium-catalyzed dearomatization of naphthalene allyl chloride with allyltributylstannane (B1265786) has been investigated, revealing complex mechanisms that lead to specific ortho- or para-dearomatized products depending on the structure of the intermediate palladium complex. nih.gov

Skeletal editing represents another frontier, where atoms within the aromatic framework are replaced. A novel protocol for the nitrogen-carbon single-atom transmutation in isoquinolines provides a convenient route to substituted naphthalenes. nih.govnih.gov This reaction proceeds through a ring-opening to form a triene intermediate, which then undergoes a 6π-electrocyclization to build the naphthalene core. nih.govnih.gov This strategy fundamentally alters the molecular skeleton, offering a powerful tool for molecular design.

| Reaction Type | Substrate Example | Key Reagents/Catalyst | Product Type | Key Finding | Reference(s) |

| Palladium-Catalyzed Dearomatization | 1-(Chloromethyl)naphthalene (B51744) | Phenylacetonitrile, Pd-catalyst, Phosphine ligand | para- or ortho-substituted dearomatized naphthalene | Ligand choice controls regioselectivity. | rsc.org |

| Palladium-Catalyzed Dearomatization | Naphthalene allyl chloride | Allyltributylstannane, Pd-catalyst | ortho- or para-dearomatized propenylnaphthalene | The structure of the intermediate (η³-allylnaphthalene)(η¹-allyl)Pd complex determines the outcome. | nih.gov |

| Skeletal Editing | Substituted Isoquinoline (B145761) | Phosphonium ylide | Substituted Naphthalene | A nitrogen atom in the isoquinoline ring is exchanged for a carbon atom. | nih.gov, nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and straightforward scalability. mdpi.comthieme-connect.de These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ within a closed-loop flow system. bu.edu

The synthesis of naphthalene derivatives is beginning to benefit from this technological shift. A prime example is the mechanochemical bromination of naphthalene, which was successfully translated from a small-scale ball mill setup to a continuous process using a twin-screw extruder. researchgate.net This demonstrates the potential for safe, solvent-free, and scalable production of key naphthalene intermediates. While specific flow syntheses for 2-Bromo-7-(chloromethyl)naphthalene are not yet widely published, the principles established in related systems provide a clear blueprint for future development. The advantages of flow chemistry, such as controlling reaction times in milliseconds and operating at temperatures above the solvent's boiling point using back-pressure regulators, open up new possibilities for optimizing the synthesis of complex naphthalene derivatives. thieme-connect.de

| Parameter | Batch Processing | Flow Chemistry | Reference(s) |

| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reaction volumes and better containment. | mdpi.com |

| Scalability | Often requires re-optimization for different scales. | Scaled by running the system for a longer duration ("scale-out"). | researchgate.net |

| Heat & Mass Transfer | Can be inefficient, leading to hotspots and poor mixing. | Highly efficient due to large surface-area-to-volume ratio. | thieme-connect.de |

| Control | Less precise control over reaction time and temperature gradients. | Precise digital control over residence time, temperature, and stoichiometry. | thieme-connect.de, bu.edu |

| Handling of Unstable Intermediates | Difficult and often requires very low temperatures. | Can be generated and used in situ, minimizing decomposition. | thieme-connect.de, bu.edu |

Computational Design and Optimization of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis. It provides deep mechanistic insights that are often difficult to obtain through experimentation alone, enabling the rational design and optimization of novel chemical reactions. researchgate.net

For naphthalene derivatives, DFT studies have been crucial in understanding complex, unconventional reaction pathways. For example, extensive DFT calculations were performed to unravel the mechanism of the palladium-catalyzed dearomatization of 1-(chloromethyl)naphthalene. rsc.org These studies elucidated the transition states and explained the origins of ligand-controlled regioselectivity, showing that steric repulsion between the ligand and the substrate dictates whether the ortho- or para-product is formed. rsc.org Another DFT investigation into the dearomatization of naphthalene allyl chloride detailed the specific intermediate complexes responsible for the formation of different isomers. nih.gov

Beyond mechanistic elucidation, computational modeling can predict the reactivity of various positions on the naphthalene ring. Studies on the lithiation of η⁶-tricarbonylchromium naphthalene complexes used DFT to calculate the kinetic and thermodynamic factors controlling the reaction's selectivity, correctly predicting that metallation occurs on the ring coordinated to the metal. researchgate.net This predictive power allows chemists to design more selective and efficient transformations, accelerating the discovery of new synthetic methods and novel molecules based on the this compound scaffold.

| Study Focus | Computational Method | System Studied | Key Insight/Prediction | Reference(s) |

| Dearomatization Regioselectivity | DFT | Pd-catalyzed reaction of 1-(chloromethyl)naphthalene | Steric interactions between the phosphine ligand and substrate control the ortho/para selectivity. | rsc.org |

| Dearomatization Mechanism | DFT (B3LYP) | Pd-catalyzed reaction of naphthalene allyl chloride | The geometry of the (η³-allylnaphthalene)(η¹-allyl)Pd intermediate determines the reaction pathway. | nih.gov |

| Reactivity and Selectivity | DFT (PBE) | Lithiation of η⁶-C₁₀H₈Cr(CO)₃ | Predicted that lithiation occurs selectively at the aromatic ring bonded to the chromium, governed by thermodynamics. | researchgate.net |

Q & A

Q. How can computational models predict the environmental persistence of this compound?

- Methodological Answer : Use EPI Suite or QSAR models to estimate biodegradation (BIOWIN) and bioaccumulation (log P ~3.2). Validate with experimental half-life data in soil/water systems. Incorporate molecular docking to assess enzyme interactions (e.g., cytochrome P450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.